Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide
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Overview
Description
Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a heterocyclic compound characterized by a fused pyridine and thiadiazine core. It has the molecular formula C7H14N2O2S and a molecular weight of 190.26. This compound is known for its versatile small molecule scaffold, making it a valuable entity in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions, which can have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Octahydro-4lambda6-pyrido[1,2-b][1,2,4]thiadiazine-4,4-dione
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness
Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide is unique due to its fused pyridine and thiadiazine core, which provides a versatile scaffold for various chemical modifications. This structural feature distinguishes it from other similar compounds and enhances its utility in diverse applications .
Properties
IUPAC Name |
1,2,3,6,7,8,9,9a-octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)6-4-8-7-3-1-2-5-9(7)12/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMMDZZQDCJMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)NCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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